![molecular formula C15H32O2Si B14289597 Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 114157-22-1](/img/structure/B14289597.png)
Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound that belongs to the family of aldehydes. It is characterized by the presence of a nonanal group and a silyl ether group. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of nonanal with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The reaction can be represented as follows:
Nonanal+TBDMS-Cl+Imidazole→Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include nucleophiles such as Grignard reagents and organolithium compounds.
Major Products Formed
Oxidation: Nonanoic acid
Reduction: Nonanol
Substitution: Various substituted nonanal derivatives
Applications De Recherche Scientifique
Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for aldehydes.
Biology: It is used in the study of biochemical pathways involving aldehydes and silyl ethers.
Medicine: It is used in the development of pharmaceuticals and as a model compound in drug discovery.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves the interaction of its functional groups with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the silyl ether group can undergo hydrolysis to release the corresponding alcohol. These interactions can modulate biochemical pathways and influence the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonanal: A simple aldehyde with similar reactivity but lacking the silyl ether group.
Nonanol: The corresponding alcohol with different chemical properties.
Nonanoic acid: The oxidized form of nonanal with different reactivity.
Uniqueness
Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to the presence of both an aldehyde group and a silyl ether group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
114157-22-1 |
|---|---|
Formule moléculaire |
C15H32O2Si |
Poids moléculaire |
272.50 g/mol |
Nom IUPAC |
9-[tert-butyl(dimethyl)silyl]oxynonanal |
InChI |
InChI=1S/C15H32O2Si/c1-15(2,3)18(4,5)17-14-12-10-8-6-7-9-11-13-16/h13H,6-12,14H2,1-5H3 |
Clé InChI |
BPRTWDODENWXPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


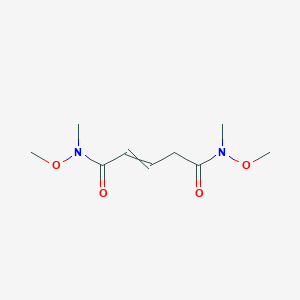
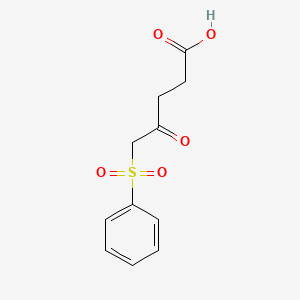

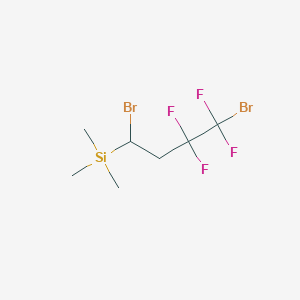

![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
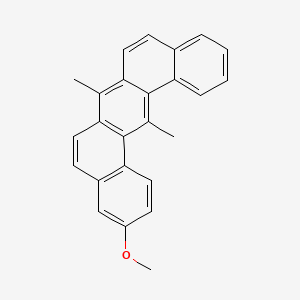
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)
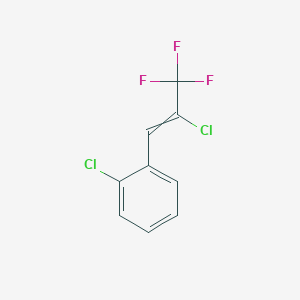
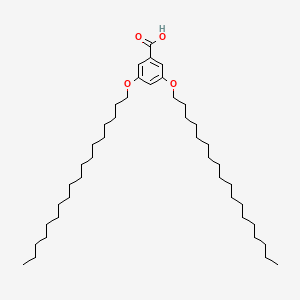
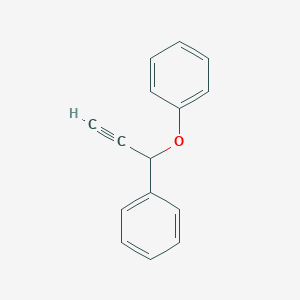
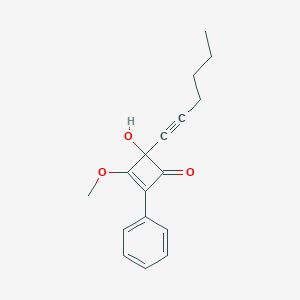
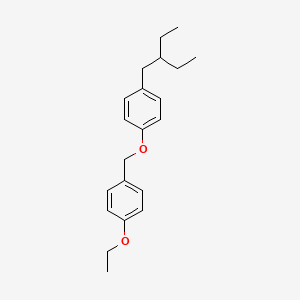
![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
